Benzenediazonium, 3-chloro-4-(cyclohexylmethylamino)-, hexafluorophosphate(1-)

Description

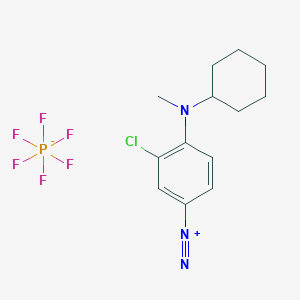

The compound Benzenediazonium, 3-chloro-4-(cyclohexylmethylamino)-, hexafluorophosphate(1−) is a diazonium salt characterized by a benzenediazonium core substituted with a chlorine atom at position 3 and a cyclohexylmethylamino group at position 4, paired with a hexafluorophosphate counterion. Diazonium salts are widely used in organic synthesis, particularly in aryl coupling reactions, due to their electrophilic properties. However, detailed physicochemical and toxicological data for this specific compound are scarce in publicly available literature .

Properties

CAS No. |

68391-59-3 |

|---|---|

Molecular Formula |

C13H17ClF6N3P |

Molecular Weight |

395.71 g/mol |

IUPAC Name |

3-chloro-4-[cyclohexyl(methyl)amino]benzenediazonium;hexafluorophosphate |

InChI |

InChI=1S/C13H17ClN3.F6P/c1-17(11-5-3-2-4-6-11)13-8-7-10(16-15)9-12(13)14;1-7(2,3,4,5)6/h7-9,11H,2-6H2,1H3;/q+1;-1 |

InChI Key |

JUBLIVJCKKFJCN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCCCC1)C2=C(C=C(C=C2)[N+]#N)Cl.F[P-](F)(F)(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Property | Description |

|---|---|

| Chemical Name | Benzenediazonium, 3-chloro-4-(cyclohexylmethylamino)-, hexafluorophosphate(1-) |

| CAS Number | 68391-59-3 |

| Molecular Formula | C13H17ClF6N3P |

| Molecular Weight | 395.71 g/mol |

| Synonyms | 3-chloro-4-(cyclohexylmethylamino)benzenediazonium hexafluorophosphate |

| Structural Features | Diazonium group, chloro substituent, cyclohexylmethylamino substituent, hexafluorophosphate counterion |

Preparation Methods Analysis

General Strategy for Diazonium Salt Synthesis

The synthesis of diazonium salts typically involves the diazotization of aromatic amines. For the target compound, the key precursor is the corresponding aromatic amine, 3-chloro-4-(cyclohexylmethylamino)aniline. The general diazotization reaction proceeds as follows:

- The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperature (0–5 °C) to form the diazonium salt.

- The diazonium salt is then isolated or converted into a stable diazonium salt with a non-nucleophilic counterion such as hexafluorophosphate.

Specific Preparation of Benzenediazonium, 3-chloro-4-(cyclohexylmethylamino)-, hexafluorophosphate(1-)

Raw Materials

- 3-chloro-4-(cyclohexylmethylamino)aniline (aromatic amine precursor)

- Sodium nitrite (NaNO2)

- Hexafluorophosphoric acid (HPF6) or potassium hexafluorophosphate (KPF6) for counterion exchange

- Mineral acid (commonly hydrochloric acid, HCl) for nitrous acid generation

- Ice bath for temperature control

Reaction Conditions

- Temperature: 0–5 °C to maintain diazonium salt stability

- Solvent: Typically aqueous acidic medium

- Stoichiometry: Slight excess of sodium nitrite to ensure complete diazotization

- Reaction time: Generally 30 minutes to 1 hour under stirring

Stepwise Procedure

Preparation of Nitrous Acid: Sodium nitrite is dissolved in cold water and added dropwise to a cooled solution of mineral acid to generate nitrous acid in situ.

Diazotization: The aromatic amine 3-chloro-4-(cyclohexylmethylamino)aniline is dissolved in dilute acid and cooled to 0–5 °C. The nitrous acid solution is added slowly with stirring, maintaining the low temperature to form the diazonium salt.

Counterion Exchange: After diazotization, hexafluorophosphoric acid or potassium hexafluorophosphate is added to precipitate the diazonium salt as the hexafluorophosphate salt. This step enhances stability and facilitates isolation.

Isolation: The solid diazonium hexafluorophosphate salt is filtered, washed with cold solvent (e.g., cold water or ether), and dried under vacuum at low temperature.

Reaction Scheme

$$

\text{3-chloro-4-(cyclohexylmethylamino)aniline} + \text{NaNO}2 + \text{H}^+ \xrightarrow{0-5^\circ C} \text{3-chloro-4-(cyclohexylmethylamino)benzenediazonium chloride} \xrightarrow{\text{KPF}6} \text{3-chloro-4-(cyclohexylmethylamino)benzenediazonium hexafluorophosphate}

$$

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 0–5 °C | Prevents decomposition |

| Solvent | Aqueous acidic medium | Usually dilute HCl or HBF4 |

| Diazotizing agent | Sodium nitrite (NaNO2) | Generates nitrous acid in situ |

| Counterion source | Hexafluorophosphoric acid (HPF6) or KPF6 | Provides stable hexafluorophosphate salt |

| Reaction time | 30–60 minutes | Sufficient for complete diazotization |

| Isolation method | Filtration and washing | Cold solvents to maintain stability |

Research Findings and Literature Survey

- The diazotization of aromatic amines bearing electron-donating groups such as cyclohexylmethylamino substituents proceeds efficiently under classical conditions with sodium nitrite and acid at low temperature.

- The use of hexafluorophosphate as the counterion is well-documented to improve the thermal stability and crystallinity of diazonium salts, making them more suitable for handling and storage.

- Surface modification studies using aryl diazonium salts highlight the importance of substituent effects on reactivity and stability, confirming that electron-donating groups such as amino substituents influence the diazonium salt's behavior.

- No significant alternative preparation methods (e.g., metal-catalyzed or non-diazonium routes) have been reported for this specific compound, indicating that classical diazotization remains the standard approach.

Chemical Reactions Analysis

Benzenediazonium, 3-chloro-4-(cyclohexylmethylamino)-, hexafluorophosphate(1-) undergoes various chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.

Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.

Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and hexafluorophosphoric acid. Major products formed from these reactions include substituted benzenes, azo compounds, and aniline derivatives.

Scientific Research Applications

Benzenediazonium, 3-chloro-4-(cyclohexylmethylamino)-, hexafluorophosphate(1-) has several scientific research applications:

Chemistry: It is used in the synthesis of azo dyes and other organic compounds through coupling reactions.

Biology: It can be used as a labeling reagent for biomolecules, aiding in the study of biological processes.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenediazonium, 3-chloro-4-(cyclohexylmethylamino)-, hexafluorophosphate(1-) involves the formation of reactive intermediates during its chemical reactions. The diazonium group is highly reactive and can undergo various transformations, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

3-Chloro-4-(Dimethylamino)benzenediazonium Hexafluorophosphate (CAS 68400-43-1)

- Structure: Differs by the substitution of a dimethylamino group (-N(CH₃)₂) instead of cyclohexylmethylamino.

- Physicochemical Properties: Molecular Formula: C₈H₉ClF₆N₃P Molecular Weight: 327.59 g/mol Solubility, Melting Point, and Stability: Not explicitly reported, but hexafluorophosphate salts are generally stable under dry, cool conditions .

- Applications : Used in industrial and scientific research, likely as a photoacid generator or coupling agent .

- Safety: Classified as non-hazardous under UN GHS, though handling precautions (e.g., avoiding dust inhalation) are advised .

4-Chlorobenzenediazonium Hexafluorophosphate (CAS 1582-27-0)

- Physicochemical Properties: Molecular Formula: C₆H₄ClF₆N₂P Molecular Weight: 284.53 g/mol Synonyms: Phosfluorogen A .

- Applications : Commercial reagent (Thermo Scientific) for diazo-coupling reactions .

- Key Difference: Lacks the amino substituent, reducing steric hindrance and altering reactivity in electrophilic substitutions.

3-Chloro-4-(4-Morpholinyl)benzenediazonium Tetrafluoroborate

- Structure : Features a morpholinyl group (-N(C₂H₄)₂O) and a tetrafluoroborate (BF₄⁻) counterion instead of hexafluorophosphate.

- Physicochemical Properties :

- Safety Data: Limited hazard classification; precautions similar to other diazonium salts (e.g., avoid heat and shock) .

Structural and Functional Analysis

Substituent Effects

- Cyclohexylmethylamino vs. This could make the compound preferable for reactions in non-polar media. However, steric hindrance may slow reaction kinetics compared to the dimethylamino variant .

- Chloro Substituent : The electron-withdrawing chlorine at position 3 stabilizes the diazonium ion, a critical factor in its electrophilic reactivity .

Counterion Influence

- Hexafluorophosphate (PF₆⁻) vs. Tetrafluoroborate (BF₄⁻) : PF₆⁻ offers superior thermal and hydrolytic stability, making it suitable for prolonged storage and high-temperature applications. BF₄⁻ salts are more prone to decomposition, releasing toxic boron trifluoride .

Regulatory and Commercial Considerations

- Market Availability: The dimethylamino variant (CAS 68400-43-1) is widely supplied by Chinese manufacturers (e.g., Capot Chemical, Win-Win Chemical) at ~99% purity, priced at ~$500/5 mg .

- Target Compound (Cyclohexylmethylamino): Limited commercial availability; registered under CAS 68391-60-6 but lacking detailed supplier data .

Biological Activity

Benzenediazonium, 3-chloro-4-(cyclohexylmethylamino)-, hexafluorophosphate(1-) is a diazonium compound that has garnered attention in various fields of biological and chemical research. Its unique structure allows it to participate in a range of chemical reactions, particularly in the modification of biomolecules. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications in biochemistry, and relevant case studies.

- Chemical Formula : C13H17ClF6N3P

- Molecular Weight : 395.71 g/mol

- CAS Number : 68391-59-3

- EINECS Number : 269-965-5

These properties indicate that the compound is a stable diazonium salt, which can be utilized in various chemical reactions due to its electrophilic nature.

Diazonium salts like benzenediazonium hexafluorophosphate are known for their ability to undergo electrophilic aromatic substitution reactions. This property allows them to react selectively with nucleophiles such as amino acids in proteins. The introduction of the cyclohexylmethylamino group enhances the reactivity and stability of the compound, making it suitable for biological applications.

Biological Applications

- Protein Modification : The compound can be used to modify proteins through diazo coupling reactions. This method is particularly useful for labeling proteins with tags or functional groups that facilitate further biochemical analysis.

- Bioorthogonal Chemistry : Its ability to install bioorthogonal functionalities makes it a valuable tool in chemical biology for studying protein interactions and cellular processes.

Study 1: Protein Labeling

A study demonstrated the use of benzenediazonium hexafluorophosphate for selective labeling of proteins. The research involved modifying tyrosine residues within proteins to introduce aldehyde functionalities, which were then used for further conjugation with other biomolecules. The results indicated high specificity and efficiency in labeling under mild conditions, making it a promising method for protein engineering .

Study 2: Cell Surface Modification

In another investigation, researchers utilized this diazonium salt to modify the surfaces of living cells. By attaching small molecule tags via diazo coupling reactions, they were able to track cellular processes in real-time. This application highlights the potential of benzenediazonium hexafluorophosphate in live-cell imaging and diagnostics .

Data Table: Summary of Biological Activities

Q & A

Basic: What is the recommended method for synthesizing this diazonium hexafluorophosphate compound?

Answer:

The synthesis typically involves diazotization of the precursor aniline derivative (3-chloro-4-(cyclohexylmethylamino)aniline) under acidic conditions (e.g., HCl or HBF₄) at 0–5°C, followed by counterion exchange with hexafluorophosphoric acid (HPF₆). Key steps include:

Diazotization : Dissolve the aniline in chilled HCl, add sodium nitrite (NaNO₂) dropwise to generate the diazonium chloride intermediate.

Counterion precipitation : Add HPF₆ to precipitate the diazonium hexafluorophosphate salt.

Purification : Isolate via filtration, wash with cold ether, and dry under vacuum .

Note : Substituents like cyclohexylmethylamino may require prolonged reaction times due to steric hindrance.

Basic: How should the stability of this compound be assessed under varying storage conditions?

Answer:

Stability studies should include:

- Thermal analysis : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Spectroscopic monitoring : Track changes in UV-Vis absorbance or ¹⁹F NMR peaks over time under conditions like humidity, light, or elevated temperatures.

- Storage recommendations : Store at –20°C in desiccated, amber vials to minimize hydrolysis or photolytic degradation .

Advanced: How does the hexafluorophosphate counterion enhance stability compared to tetrafluoroborate?

Answer:

The hexafluorophosphate (PF₆⁻) ion’s larger size and lower basicity reduce water sensitivity and stabilize the diazonium salt against hydrolysis. Comparative studies show:

- PF₆⁻ salts remain crystalline and stable for weeks at –20°C.

- BF₄⁻ salts (e.g., tetrafluoroborate analogs) often decompose within hours under similar conditions due to higher hygroscopicity.

This stability enables multigram-scale synthesis and long-term storage, critical for reproducible coupling reactions .

Advanced: Can this compound be used for tyrosine-selective protein modification? What parameters require optimization?

Answer:

While not directly studied, structurally similar diazonium hexafluorophosphates (e.g., 4-formylbenzenediazonium hexafluorophosphate) are used for tyrosine bioconjugation. Key optimizations include:

- pH : Maintain slightly acidic conditions (pH 6–7) to balance diazonium reactivity and protein stability.

- Temperature : Conduct reactions at 4°C to minimize protein denaturation.

- Molar ratio : Use a 5–10× excess of diazonium salt to target protein for efficient tagging.

Validate modifications via MALDI-TOF MS or fluorescence labeling .

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7–8 ppm) and cyclohexylmethylamino groups (δ 1–3 ppm for CH₂/CH₃).

- ¹⁹F NMR : A singlet near –70 ppm confirms the PF₆⁻ counterion.

- IR spectroscopy : Detect N≡N stretching (2100–2250 cm⁻¹) and PF₆⁻ vibrations (740–840 cm⁻¹).

- Mass spectrometry (HRMS) : Verify molecular ion peaks matching C₁₃H₁₇ClF₆N₃P⁺ .

Advanced: How do steric effects from the cyclohexylmethylamino group influence coupling reactions?

Answer:

The bulky cyclohexylmethylamino group:

- Reduces electrophilicity : Electron-donating amino groups decrease the diazonium ion’s reactivity in arylations.

- Impacts regioselectivity : Steric hindrance may favor para-substitution in coupling partners.

Comparative studies with smaller substituents (e.g., dimethylamino) using Hammett σ⁺ values and kinetic assays can quantify these effects .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Explosive risk : Avoid friction, heat, or shock; use ceramic spatulas.

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat.

- Ventilation : Conduct reactions in a fume hood due to potential NOx release during diazotization.

- Spill management : Neutralize with ice-cold sodium bicarbonate and adsorb with inert material .

Advanced: What analytical challenges arise in quantifying reaction byproducts, and how are they resolved?

Answer:

Byproducts like phenolic derivatives (from hydrolysis) or azo compounds (from coupling) complicate analysis. Mitigation strategies:

- Reverse-phase HPLC : Use a C18 column with acetonitrile/water gradients to separate species.

- Tandem MS : Identify degradation products via fragmentation patterns.

- In situ monitoring : Employ UV-Vis spectroscopy to track diazonium decay kinetics .

Table 1: Comparative Stability of Diazonium Salts

| Counterion | Stability (25°C) | Crystallinity | Preferred Storage |

|---|---|---|---|

| PF₆⁻ | >14 days | High | –20°C, desiccated |

| BF₄⁻ | <24 hours | Low | –80°C, inert gas |

| Data inferred from analogous compounds . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.